

Application of o-methoxy-beta-nitrostyrene in natural product synthesis

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Compound of Interest

Compound Name: *1-Methoxy-2-(2-nitrovinyl)benzene*

Cat. No.: B1298688

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For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Methoxy- β -nitrostyrene is a versatile synthetic intermediate that plays a crucial role in the construction of complex molecular architectures found in a variety of natural products. Its utility stems from the presence of two highly reactive functional groups: a nitroalkene moiety and an ortho-methoxyphenyl ring. The nitroalkene is a potent Michael acceptor and can be readily transformed into other functional groups, such as amines and carbonyls. The ortho-methoxy group can direct further aromatic substitutions and participate in cyclization reactions. These features make o-methoxy- β -nitrostyrene a valuable building block in the total synthesis of alkaloids, flavonoids, and other biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of o-methoxy- β -nitrostyrene in the context of natural product synthesis.

Synthesis of o-Methoxy- β -Nitrostyrene

The primary method for the synthesis of o-methoxy- β -nitrostyrene is the Henry reaction, also known as a nitroaldol condensation, between o-methoxybenzaldehyde and nitromethane. This reaction is typically base-catalyzed.

General Experimental Protocol: Henry Reaction

A widely adopted and effective method for the synthesis of β -nitrostyrenes involves the condensation of an aromatic aldehyde with nitromethane using ammonium acetate as a catalyst in glacial acetic acid.

Materials:

- o-Methoxybenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Methanol (for recrystallization)
- Round-bottomed flask
- Reflux condenser
- Stirring apparatus
- Ice bath
- Büchner funnel and filter paper

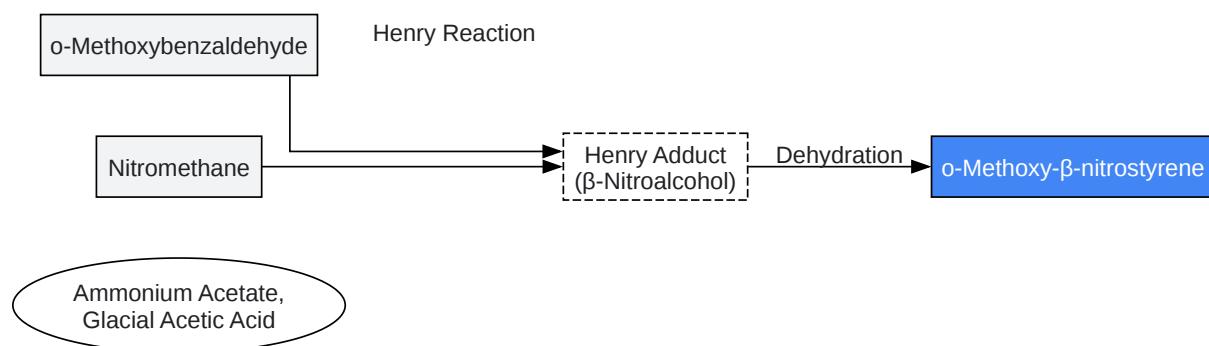
Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine o-methoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.8 eq) in glacial acetic acid.
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

- Pour the reaction mixture into a beaker containing ice-water with stirring to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid and salts.
- Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure o-methoxy- β -nitrostyrene as a yellow crystalline solid.

Parameter	Value	Reference
Reactants	o-Methoxybenzaldehyde, Nitromethane	[1]
Catalyst	Ammonium Acetate	[1]
Solvent	Glacial Acetic Acid	[1]
Reaction Time	1-2 hours	[1]
Typical Yield	>80%	[1]

Table 1: Summary of Reaction Conditions for the Synthesis of β -Nitrostyrenes.



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Caption: Synthesis of o-methoxy-beta-nitrostyrene via Henry reaction.

Key Transformations and Applications in Natural Product Synthesis

o-Methoxy- β -nitrostyrene serves as a versatile precursor for the synthesis of key structural motifs found in natural products, particularly alkaloids. The two primary transformations are the reduction of the nitroalkene and its participation in Michael additions.

Reduction of the Nitroalkene

The reduction of the nitroalkene functionality is a powerful tool for introducing nitrogen into the molecular framework, a key step in alkaloid synthesis. The reduction can be controlled to yield either the corresponding saturated nitroalkane or the primary amine (phenethylamine derivative).

This protocol describes the selective reduction of the carbon-carbon double bond of the nitrostyrene using sodium borohydride with a phase transfer catalyst.

Materials:

- o-Methoxy- β -nitrostyrene
- Sodium borohydride (NaBH_4)
- Aliquat 336 (Phase Transfer Catalyst)
- Toluene
- Sodium hydroxide (NaOH) solution
- Glacial acetic acid (GAA)
- Separatory funnel

Procedure:

- To a round-bottomed flask, add toluene, Aliquat 336 (1-5 mol%), and o-methoxy- β -nitrostyrene (1.0 eq).
- In a separate beaker, prepare a solution of NaBH₄ (1.1 eq) in water containing a small amount of NaOH to stabilize the borohydride.
- Add the aqueous NaBH₄ solution to the toluene mixture and stir vigorously to create an emulsion.
- Maintain the reaction at 25°C and monitor the color change from dark yellow to pale yellow, indicating the progress of the reaction. The reaction is typically complete within 1.5 hours.[\[2\]](#)
- Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.
- Separate the aqueous layer and wash the organic layer with water, followed by a wash with dilute acetic acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 1-(o-methoxyphenyl)-2-nitroethane.

Parameter	Value	Reference
Reducing Agent	Sodium Borohydride (NaBH ₄)	[2]
Catalyst	Aliquat 336 (Phase Transfer Catalyst)	[2]
Solvent System	Toluene/Water (two-phase)	[2]
Reaction Time	1.5 hours	[2]
Temperature	25°C	[2]
Typical Yield	High (>90%)	[2]

Table 2: Summary of Conditions for Selective C=C Reduction of Nitrostyrenes.

This protocol outlines a facile, one-pot reduction of both the double bond and the nitro group to afford the corresponding phenethylamine, a common precursor to many alkaloids.[\[3\]](#)

Materials:

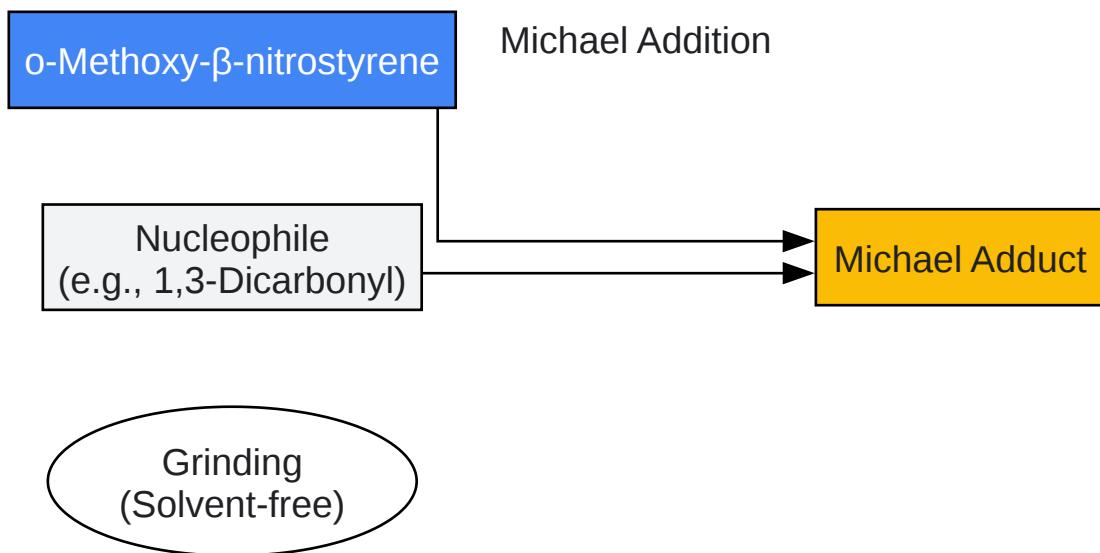
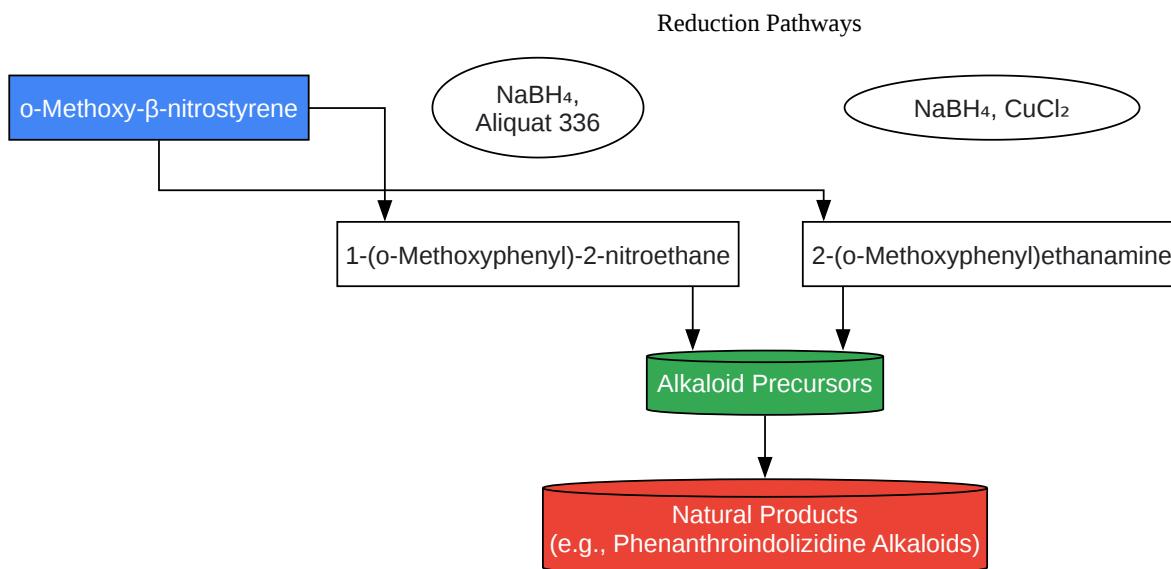
- o-Methoxy- β -nitrostyrene
- Sodium borohydride (NaBH_4)
- Copper(II) chloride (CuCl_2) solution (2 M)
- 2-Propanol/Water mixture (2:1)
- Sodium hydroxide (NaOH) solution (35%)
- Hydrochloric acid (HCl) in dioxane (4 N) (for salt formation)

Procedure:

- In a round-bottomed flask, suspend NaBH_4 (7.5 eq) in a 2:1 mixture of 2-propanol and water.
- Add the o-methoxy- β -nitrostyrene (1.0 eq) in small portions to the stirring suspension.
- Add a freshly prepared 2 M solution of CuCl_2 dropwise to the reaction mixture.
- Reflux the reaction at 80°C and monitor its completion by TLC (typically 10-30 minutes).[3]
- Cool the reaction to room temperature and add a 35% NaOH solution.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- For purification and handling, the amine can be converted to its hydrochloride salt by treating the crude product with a 4 N HCl solution in dioxane.

Parameter	Value	Reference
Reducing System	NaBH ₄ / CuCl ₂	[3]
Solvent	2-Propanol / Water	[3]
Reaction Time	10-30 minutes	[3]
Temperature	80°C (Reflux)	[3]
Typical Yield	62-83%	[3]

Table 3: Summary of Conditions for One-Pot Reduction to Phenethylamines.



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